![molecular formula C9H16N2O B2851566 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone CAS No. 1474026-47-5](/img/structure/B2851566.png)
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone” is a chemical compound with the CAS Number: 1474026-47-5 . Its molecular weight is 168.24 . The IUPAC name for this compound is 1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone .
Molecular Structure Analysis
The InChI code for “1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone” is 1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Covalent Inhibitor of KRAS G12C
The compound has been identified as a potent covalent inhibitor against KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alternation in human cancer . The compound binds to the mutated cysteine residue (G12C) of the KRAS protein, making it effective for the treatment of solid tumors .
Structural Optimization
The compound has been used in the structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . This optimization led to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .
X-ray Complex Structural Analysis
From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C . This binding site is crucial for the compound’s inhibitory activity against the KRAS protein .
Anti-tumor Activity
The compound has demonstrated anti-tumor activity. Specifically, it showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
Metabolic Stability
The compound has high metabolic stabilities in human and mouse liver microsomes . This property is important for the compound’s effectiveness as a drug, as it ensures that the compound remains active in the body for a sufficient amount of time .
Potential for Further Optimization
The compound serves as a lead compound for further optimization. For instance, further optimization of the lead compound led to the successful identification of a potent compound with high metabolic stabilities .
Mecanismo De Acción
Target of Action
The primary target of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone affects the RAS signaling pathway . This pathway is crucial for cellular proliferation and differentiation . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Pharmacokinetics
The compound has been found to have high metabolic stability in human and mouse liver microsomes . This suggests that it may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
The compound has demonstrated anti-tumor activity . Specifically, it showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests that the compound’s action on KRAS G12C can lead to a reduction in tumor growth .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHMVVWXYJRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.